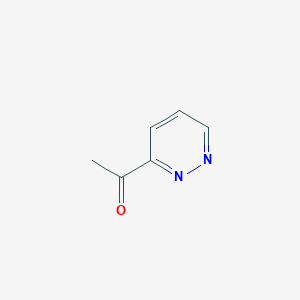

1-(Pyridazin-3-yl)ethanone

説明

Structure

3D Structure

特性

IUPAC Name |

1-pyridazin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-3-2-4-7-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSKLNSVINAQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326422 | |

| Record name | 1-(Pyridazin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-63-0 | |

| Record name | 1122-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridazin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridazin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Pyridazin 3 Yl Ethanone and Its Analogues

Cyclization Reactions for Pyridazine (B1198779) Ring Construction

The de novo synthesis of the pyridazine ring is a fundamental approach that offers the advantage of installing desired substituents from the outset. These methods typically involve the condensation of a nitrogen-containing component, most commonly hydrazine (B178648), with a suitable carbon backbone.

Utilizing 1,4-Dicarbonyl Precursors and Hydrazine

A classic and widely used method for constructing the pyridazine ring is the condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives. thieme-connect.dechemtube3d.com This approach, a variation of the Paal-Knorr synthesis, involves the reaction of a saturated or unsaturated 1,4-diketone with hydrazine, leading to a dihydropyridazine intermediate which can then be oxidized to the aromatic pyridazine. thieme-connect.dechemtube3d.com

The reaction of unsaturated 1,4-diketones with hydrazine hydrate (B1144303) can proceed readily. thieme-connect.de For instance, diketones with a Z-configuration often react smoothly in ethanolic hydrazine hydrate at room temperature. In contrast, the corresponding E-isomers may require more forcing conditions, such as refluxing in acetic acid, to facilitate cyclization. thieme-connect.de An alternative strategy employs saturated 1,4-diketones, which can yield the aromatic pyridazine directly through spontaneous oxidation of the dihydro intermediate. thieme-connect.de This method is versatile, accommodating a range of aliphatic and aromatic substituents on the dicarbonyl precursor. thieme-connect.de

| Reactant 1 (1,4-Dicarbonyl) | Reactant 2 | Conditions | Product | Notes |

| Unsaturated 1,4-diketone (Z-isomer) | Hydrazine hydrate | Ethanol (B145695), Room Temp | 3,6-Disubstituted pyridazine | Reaction proceeds readily. thieme-connect.de |

| Unsaturated 1,4-diketone (E-isomer) | Hydrazine hydrate | Acetic acid, Reflux | 3,6-Disubstituted pyridazine | Higher temperatures are typically required. thieme-connect.de |

| Saturated 1,4-diketone | Hydrazine | Varies | 3,6-Disubstituted pyridazine | Dihydro intermediate oxidizes spontaneously. thieme-connect.de |

Regioselective Pyridazine Synthesis from Tetrazines and Alkynyl Sulfides

A more modern and highly regioselective approach to pyridazine synthesis involves the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.orgresearchgate.netdntb.gov.ua This method utilizes 1,2,4,5-tetrazines as the diene component, which react with dienophiles like alkynyl sulfides. rsc.orgresearchgate.netdntb.gov.ua The reaction proceeds through a cycloaddition followed by a retro-Diels-Alder reaction that extrudes dinitrogen, resulting in the formation of the pyridazine ring. rsc.org

This methodology is particularly valuable for creating highly substituted pyridazines with precise control over the substituent placement (regioselectivity). rsc.orgresearchgate.netdntb.gov.ua The use of alkynyl sulfides is advantageous because the resulting sulfur substituents on the pyridazine ring are highly transformable, allowing for further functionalization to synthesize a diverse array of pyridazine derivatives without the formation of regioisomers. rsc.orgresearchgate.net The reaction is often facilitated by solvents like 1,1,1,3,3,3-hexafluoro-2-propanol. researchgate.net A Lewis acid-mediated variant using silyl enol ethers as dienophiles also provides functionalized pyridazines with high regiocontrol. organic-chemistry.org

Annulation Reactions for Pyridazine-Fused Systems

Annulation reactions are employed to construct pyridazine rings that are fused to other heterocyclic or carbocyclic systems. These methods are crucial for accessing complex polycyclic structures that contain a pyridazine moiety.

One such strategy involves the intermolecular chromone annulation of o-hydroxyphenylenaminones with aryldiazonium salts. This metal-free, chemodivergent approach can selectively produce either pyridazine-fused chromones or 3-pyridazinyl chromones by adjusting the reaction temperature. rsc.org Another example is the construction of the imidazo[1,2-b]pyridazine ring system, which can be achieved through various organometallic-chemistry-based methods involving cyclization. researchgate.net Tandem annulation of 1,3-enynes represents another pathway to functionalized pyridine (B92270) and, by extension, pyridazine derivatives. nih.gov These annulation strategies provide access to a wide range of complex, fused heterocyclic systems with potential applications in medicinal chemistry and materials science. rsc.orgresearchgate.net

Functionalization of Pre-formed Pyridazine Rings

Modifying an existing pyridazine ring is a complementary strategy to de novo synthesis. This approach is useful when the desired pyridazine core is readily available or when late-stage functionalization is required.

Nucleophilic Substitution Strategies

The pyridazine nucleus is electron-deficient, which makes it susceptible to nucleophilic attack. thieme-connect.de This reactivity is a cornerstone of many functionalization strategies. Unlike pyridine, every carbon atom in the pyridazine ring is activated towards nucleophilic attack to some degree. thieme-connect.de

Nucleophilic aromatic substitution (SNAr) is a prominent method for introducing a variety of functional groups. nih.govacs.org This typically involves the displacement of a leaving group, such as a halogen, from the pyridazine ring by a nucleophile. For example, a 2-fluoro substituent on a diazine ring can be readily displaced by nitrogen, oxygen, sulfur, or carbon-based nucleophiles under mild conditions. nih.govacs.org This two-step sequence of C–H fluorination followed by SNAr provides a powerful route for late-stage functionalization. nih.govacs.org Similarly, chloro-substituted pyridazines are common precursors; for instance, 2-chloro-3-nitropyridine can be a starting material in the synthesis of pyrido[3',2':4,5]imidazo[1,2-b]pyridazine systems, where the chlorine atom is subsequently replaced by various nucleophiles. researchgate.net

| Pyridazine Substrate | Nucleophile | Conditions | Product |

| 2-Fluoro-diazine | N, O, S, or C-nucleophiles | Mild | Functionalized diazine |

| 3-Chloro-6,8-dibromopyridopyridazine | Nitrogen nucleophiles | Varies | 3-Amino-6,8-dibromopyridopyridazine |

| 4-Chloro-3-cyanocinnoline | Acetylacetone | Base-catalysed | Pyridocinnolinone derivative |

Ortho-Metallation Approaches

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of C–H bonds in aromatic and heteroaromatic systems. researchgate.netacs.org In the context of pyridazines, a directing group on the ring guides a strong base to deprotonate a specific, adjacent C–H bond, creating a metallated intermediate that can then be quenched with an electrophile.

While the Lewis basic nitrogen atoms in pyridazine can direct metallation to the C2 position, strategies have been developed to achieve metallation at other positions. nih.govnih.gov For instance, the use of sterically hindered metal-amide bases, such as those derived from 2,2,6,6-tetramethylpiperidyl (TMP), can facilitate regioselective zincation at the 3-position of the pyridazine ring. researchgate.net The resulting 3-zincated pyridazine can be trapped with various electrophiles to introduce substituents. researchgate.net By carefully choosing the base and directing group, it is possible to achieve selective functionalization at different positions of the pyridazine scaffold, providing a versatile tool for creating complex analogues. researchgate.netdntb.gov.ua

Cross-Coupling Reactions (Suzuki, Stille, Sonogashira, etc.)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyridazines. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyridazine ring. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of 1-(pyridazin-3-yl)ethanone analogues, a common strategy is to start with a halogenated pyridazine, such as 3-bromo-6-chloropyridazine, and couple it with a suitable boronic acid. The reaction is typically carried out in a solvent mixture like DME/ethanol/water with a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Ref. |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine |

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. This method offers the advantage of being tolerant to a wide range of functional groups. A halopyridazine can be reacted with an organostannane in the presence of a palladium catalyst to introduce new carbon frameworks.

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net For pyridazine derivatives, a halopyridazine can be coupled with a terminal alkyne using a palladium catalyst, often in the presence of a copper co-catalyst and an amine base. This method is particularly useful for introducing alkynyl moieties, which can be further elaborated.

These cross-coupling reactions provide a versatile platform for the synthesis of a diverse library of this compound analogues with various substituents, which is crucial for structure-activity relationship studies.

Oxidative Cyclocondensation Methods

Oxidative cyclocondensation reactions represent another important strategy for the synthesis of heterocyclic systems, including those related to this compound. These methods often involve the formation of a heterocyclic ring through a condensation reaction, followed by an oxidation step to introduce aromaticity.

For the synthesis of pyridazine derivatives, a common approach involves the cyclocondensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine. wikipedia.org While not always explicitly oxidative, the final aromatization step can be considered a formal oxidation. For instance, the reaction of a γ-keto acid with hydrazine hydrate can lead to the formation of a dihydropyridazinone, which can then be oxidized to the corresponding pyridazinone.

In the context of related benzothiazine analogues, oxidative cyclization is a key step. For example, the reaction of 2-aminothiophenol with α,β-unsaturated ketones can proceed through a Michael addition followed by an intramolecular cyclization and subsequent oxidation to yield the 1,4-benzothiazine ring system.

| Reactant 1 | Reactant 2 | Key Step | Product | Ref. |

| 1,4-Diketone | Hydrazine | Cyclocondensation/Aromatization | Substituted Pyridazine | wikipedia.org |

| 2-Aminothiophenol | α,β-Unsaturated Ketone | Oxidative Cyclization | 1,4-Benzothiazine derivative |

Mannich Reactions for Derivatization

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgthermofisher.com This reaction is a powerful tool for the aminoalkylation of ketones and is particularly useful for the derivatization of compounds like this compound.

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. The ketone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the β-amino carbonyl compound, known as a Mannich base. wikipedia.org

For the derivatization of this compound, the acetyl group provides the active hydrogen atoms. By reacting this compound with formaldehyde and a variety of primary or secondary amines, a diverse range of Mannich bases can be synthesized. These derivatives can serve as valuable intermediates for further chemical transformations or as final products for biological evaluation.

| Ketone | Aldehyde | Amine | Product |

| This compound | Formaldehyde | Secondary Amine (e.g., Dimethylamine) | 3-(Dimethylamino)-1-(pyridazin-3-yl)propan-1-one |

The use of proline and its derivatives as organocatalysts can allow for asymmetric Mannich reactions, leading to the formation of chiral β-amino ketones with high enantioselectivity. youtube.com

Synthesis of Specific this compound Derivatives

Methods for 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone

The synthesis of the complex heterocyclic system 1-(3-amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone involves the construction of the pyrazolo[3,4-b]pyridine core. A common and versatile method for the synthesis of this scaffold is the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. url.edu

The general synthetic approach involves the condensation of a substituted 5-aminopyrazole with a β-ketoester or a β-diketone. The reaction is typically carried out in a suitable solvent such as acetic acid or ethanol, often with acid or base catalysis. The regioselectivity of the cyclization is a key consideration, especially when unsymmetrical dicarbonyl compounds are used.

| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Solvent/Catalyst | Product Core |

| 3-Amino-4-cyanopyrazole | Ethyl acetoacetate | Acetic Acid | Pyrazolo[3,4-b]pyridine |

To obtain the specifically substituted target molecule, a multi-step synthesis would be required, likely involving the use of appropriately functionalized starting materials. For instance, a 5-aminopyrazole bearing a pyridin-3-yl group at the 4-position could be condensed with a diketone that would provide the methyl and acetyl groups at the desired positions of the resulting pyrazolo[3,4-b]pyridine ring.

Approaches to 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone

The synthesis of 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone can be achieved through the condensation of 2-aminothiophenol with a suitable 1,3-dicarbonyl compound. A direct method involves the reaction of 2-aminothiophenol with acetylacetone (2,4-pentanedione).

One reported synthesis involves stirring an equimolar mixture of 2-aminothiophenol and acetylacetone in methanol (B129727) at room temperature for an extended period. researchgate.net This reaction proceeds via the formation of an enamine intermediate, which then undergoes intramolecular cyclization through a nucleophilic attack of the thiol group, followed by dehydration to yield the desired 1,4-benzothiazine derivative.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Ref. |

| 2-Aminothiophenol | Acetylacetone | Methanol | Room Temperature | High | researchgate.net |

Another approach involves the reaction of 2-aminothiophenol with 3-chloro-2,4-pentanedione in the presence of a base like pyridine. This method can also provide the target compound in high yields.

Synthesis of 1-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone

The synthesis of 1-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone is analogous to the synthesis of its 4-nitrophenyl isomer and can be achieved through a 1,3-dipolar cycloaddition reaction. This reaction, often referred to as a "click chemistry" reaction, involves the coupling of an azide with an alkyne.

A common method for the synthesis of 1,2,3-triazoles is the reaction of an organic azide with an active methylene (B1212753) compound. mdpi.commdpi.com In this case, 1-azido-3-nitrobenzene would be reacted with acetylacetone. The reaction is typically carried out in the presence of a base, such as sodium methoxide, in a solvent like methanol at low temperatures. The base deprotonates the active methylene group of acetylacetone, which then attacks the terminal nitrogen of the azide, initiating the cyclization to form the triazole ring.

| Azide | Active Methylene Compound | Base | Solvent | Product |

| 1-Azido-3-nitrobenzene | Acetylacetone | Sodium Methoxide | Methanol | 1-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone |

This synthetic route provides an efficient and high-yielding method for the preparation of the target 1,2,3-triazole derivative. researchgate.net

Preparation of 1-(3-arylisoxazol-5-yl)ethanone Derivatives

The synthesis of isoxazole-containing compounds, which can be considered analogues or precursors in broader synthetic schemes, often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). For the preparation of 1-(3-arylisoxazol-5-yl)ethanone derivatives, a common strategy begins with the condensation of an appropriate β-diketone with hydroxylamine to form the isoxazole ring. Subsequent modifications can then install the desired aryl group at the 3-position.

One established method for creating related isoxazol-5(4H)-one derivatives involves the reaction of ethyl acetoacetate or a similar β-ketoester with hydroxylamine, which forms 3-methylisoxazol-5(4H)-one. This intermediate can then undergo a Knoevenagel condensation with various aromatic aldehydes. The reaction is often catalyzed by a base and can be performed in a solvent like ethanol. The formed precipitates are typically filtered and purified to yield the final 3-substituted-4-benzylideneisoxazol-5(4H)-one derivatives mdpi.com. To arrive at a 1-(3-arylisoxazol-5-yl)ethanone structure, alternative starting materials and synthetic pathways would be employed, often involving the cyclization of a precursor that already contains the acetyl group or a masked equivalent.

Synthesis of 1-(2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities researchgate.net. The synthesis of 1-(2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone typically proceeds via the condensation of a 3-aminopyridazine with an α-haloketone.

A convenient two-step, one-pot method has been developed for the synthesis of 3-substituted imidazo[1,2-b]pyridazines ias.ac.in. This approach involves the reaction of a heterocyclic amine, such as 3-aminopyridazine, with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by the addition of an active electrophile like an α-bromoketone ias.ac.in. This method provides a practical and efficient route to the target compounds in moderate to high yields ias.ac.in. The general synthetic route for imidazo[1,2-b]pyridazines often starts from a substituted 3-aminopyridazine, which is cyclized to form the fused imidazole ring system researchgate.netresearchgate.net.

Green Chemistry Approaches in Pyridazinyl Ketone Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of pyridazinyl ketones and related heterocycles, several green methodologies have been successfully implemented.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. By directly coupling with the molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times and often improve product yields nih.gov.

In the synthesis of pyridazine derivatives, microwave assistance has been shown to accelerate slow cycloaddition reactions, reducing reaction times from days to hours nih.gov. It has also been employed in the condensation reactions of 2-aryl hydrazonopropanals to afford pyridazinone derivatives in the absence of a solvent, further enhancing the green credentials of the process nih.gov. Three-component syntheses under microwave irradiation have also been reported to produce novel pyridazinedione derivatives with high efficiency mdpi.com.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridazines

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Cycloaddition | Several days (reflux) | Several hours (150°C) | N/A (Time reduction) | nih.gov |

| Four-Component Condensation | N/A | High yields reported | Efficient one-pot synthesis | rsc.org |

This table provides a generalized comparison based on reported findings.

Ultrasonic Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and efficiency researchgate.net.

The use of ultrasonic irradiation for the synthesis of pyridazinone derivatives has been reported as a new, efficient, and general method nih.govresearchgate.net. This technique leads to a substantial decrease in reaction time while providing high yields under mild conditions nih.govresearchgate.net. Ultrasound can promote reactions in aqueous media, reducing the need for volatile organic solvents researchgate.netmdpi.com. Comparative studies have demonstrated the superiority of ultrasonic conditions over reactions performed at room temperature, highlighting its potential as an energetically efficient and environmentally friendly alternative researchgate.netresearchgate.net.

Table 2: Effect of Ultrasound on Pyridazinone Synthesis

| Condition | Reaction Time | Yield | Reference |

|---|---|---|---|

| Room Temperature | Longer | Lower | nih.govresearchgate.net |

Data is qualitative, based on the described improvements in the sources.

Solventless and Mechanical Procedures

One of the core tenets of green chemistry is the reduction or elimination of solvent use, as solvents constitute a major portion of the waste generated in chemical processes. Solvent-free, or solid-state, reactions offer a significant environmental advantage. These reactions can be promoted by grinding the reactants together, a technique known as mechanochemistry, or by heating them in the absence of a solvent.

Hydrazones and semicarbazones, which are common intermediates or derivatives of ketones, can be readily prepared from aldehydes or ketones under solvent-free conditions, often by simple mixing or ball milling semanticscholar.org. This approach can be extended to the synthesis of heterocyclic systems. For instance, microwave-assisted condensation reactions to form pyridazinones have been successfully conducted without any solvent nih.gov. These procedures not only reduce environmental impact but can also simplify product isolation and purification.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are processes in which three or more starting materials react in a single step to form a product that incorporates all or most of the atoms of the reactants. MCRs are highly valued in green chemistry for their high atom economy, step economy, and operational simplicity, which reduce waste, time, and energy consumption semanticscholar.orgnih.gov.

Several MCRs have been developed for the synthesis of pyridazine and pyridazinone cores. A copper-catalyzed multicomponent cyclization combining aldehydes, hydrazines, and alkynylesters provides a regioselective route to six-membered pyridazinones nih.gov. Another approach involves a copper-mediated C(sp³)–C(sp³) coupling and annulation of unactivated ketones with acylhydrazones to access polysubstituted pyridazines in a single step rsc.org. These methods showcase excellent functional group compatibility and step-economy, making them powerful tools for generating molecular diversity efficiently rsc.org.

Table 3: Example of a Multicomponent Reaction for Pyridazinone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

|---|

Biocatalysis in the Synthesis of Chiral Intermediates

Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of chiral intermediates, offering high enantioselectivity and mild reaction conditions. nih.govtaylorfrancis.comnih.gov In the context of this compound and its analogues, the primary application of biocatalysis lies in the asymmetric reduction of the ketone moiety to produce chiral secondary alcohols, which are valuable precursors for more complex chiral molecules. nih.govnih.gov This approach leverages the stereoselective nature of enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to produce enantiomerically pure alcohols. researchgate.netnih.govresearchgate.net

The enzymatic reduction of prochiral ketones is a well-established method for generating chiral alcohols with high optical purity. nih.gov These reactions can be conducted using either isolated enzymes or whole-cell systems. researchgate.net Whole-cell biocatalysis, which utilizes intact microorganisms, is often advantageous as it can circumvent the need for costly enzyme purification and cofactor regeneration. nih.gov

A notable example of this approach is the asymmetric bioreduction of various aromatic and heteroaromatic ketones using the whole-cell catalyst Lactobacillus senmaizukei. tandfonline.comtandfonline.com This method has proven effective for the enantioselective reduction of ketones structurally similar to this compound. Specifically, the reduction of 1-(pyridin-2-yl)ethanone, a close analogue, yielded the corresponding (R)-alcohol with excellent conversion and enantiopurity. tandfonline.com These findings strongly suggest that a similar biocatalytic strategy could be successfully applied to the synthesis of chiral 1-(pyridazin-3-yl)ethanol intermediates. tandfonline.comtandfonline.com

The success of these biocatalytic reductions is highly dependent on the choice of microorganism or enzyme, as well as the reaction conditions. Screening of different biocatalysts is often necessary to identify one with the desired activity and stereoselectivity for a specific substrate. The versatility of biocatalysis allows for the production of both (R)- and (S)-enantiomers, often by selecting an appropriate enzyme or microbial strain. tandfonline.com

The application of biocatalysis in the synthesis of chiral intermediates for pyridazine-containing compounds represents a green and efficient alternative to traditional chemical methods, which may require harsh reagents and complex purification steps to achieve high enantiomeric excess. nih.govjocpr.com

Research Findings on Biocatalytic Reduction of Heteroaromatic Ketones:

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

| 1-(pyridin-2-yl)ethanone | Lactobacillus senmaizukei | 1-(pyridin-2-yl)ethanol | >99 | >99 | R |

| 1-(furan-2-yl)ethanone | Lactobacillus senmaizukei | 1-(furan-2-yl)ethanol | >99 | >99 | R |

Table 1. Asymmetric bioreduction of heteroaromatic ketones using Lactobacillus senmaizukei as a whole-cell catalyst. tandfonline.com

Reactivity and Chemical Transformations of 1 Pyridazin 3 Yl Ethanone

Reactions of the Carbonyl Group

The acetyl group's carbonyl carbon is electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is central to numerous synthetic operations, including reductions, condensations, and the formation of carbon-carbon and carbon-heteroatom bonds.

The selective reduction of the ketone functionality in 1-(Pyridazin-3-yl)ethanone to a secondary alcohol, 1-(Pyridazin-3-yl)ethanol, is a fundamental transformation. This conversion requires a reducing agent that preferentially attacks the carbonyl group without affecting the aromatic pyridazine (B1198779) ring. Hydride reagents are commonly employed for this purpose.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically conducted in an alcoholic solvent like methanol (B129727) or ethanol (B145695). The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the final alcohol product. Due to its milder nature, NaBH₄ is generally chemoselective for aldehydes and ketones in the presence of less reactive functional groups, including aromatic heterocycles.

A similar transformation has been documented for the synthesis of related pyridinyl alcohols, underscoring the feasibility of this method. google.com

Table 1: General Conditions for Selective Reduction of this compound

| Reagent | Solvent | Product |

| Sodium Borohydride | Methanol/Ethanol | 1-(Pyridazin-3-yl)ethanol |

| Lithium Aluminum Hydride | Diethyl Ether/THF | 1-(Pyridazin-3-yl)ethanol |

Note: Data is based on standard ketone reduction methodologies.

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond. masterorganicchemistry.com

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH), typically from hydroxylamine hydrochloride, under mildly acidic or basic conditions yields this compound oxime. nih.govresearchgate.net The reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N-OH functionality. organic-chemistry.org Oximes are stable, crystalline compounds and are important intermediates in organic synthesis. researchgate.net

Imine Formation (Schiff Bases): Similarly, condensation with primary amines (R-NH₂) under acid catalysis results in the formation of imines, also known as Schiff bases. journalijcar.orgnih.govlibretexts.org The reaction mechanism involves the formation of a hemiaminal intermediate, which then eliminates a molecule of water to form the imine. researchgate.netyoutube.com The reaction is reversible and is often driven to completion by removing water from the reaction mixture. libretexts.org The pH must be carefully controlled, as excess acid will protonate the amine nucleophile, rendering it unreactive, while a lack of acid will not sufficiently activate the carbonyl group for attack and subsequent dehydration. libretexts.org

Table 2: Formation of Imines and Oximes from this compound

| Reagent | Product Type | General Conditions |

| Hydroxylamine Hydrochloride | Oxime | Ethanol/Pyridine (B92270), reflux |

| Primary Amine (R-NH₂) | Imine | Ethanol, catalytic acid (e.g., acetic acid), reflux |

Note: Conditions are generalized from standard procedures for imine and oxime formation.

The α-hydrogens of the methyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile that can participate in various condensation reactions, most notably the Claisen-Schmidt condensation. gordon.eduwikipedia.org

The Claisen-Schmidt reaction is a crossed aldol (B89426) condensation between a ketone with α-hydrogens and an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. wikipedia.orgsynarchive.com In this reaction, this compound would be deprotonated by a base (e.g., sodium hydroxide) to form the corresponding enolate. This enolate then attacks the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) under the reaction conditions to yield a stable, conjugated α,β-unsaturated ketone, known as a chalcone. nih.gov

Reaction Scheme: this compound + Benzaldehyde → (E)-1-(Pyridazin-3-yl)-3-phenylprop-2-en-1-one + H₂O

This reaction provides a straightforward route to pyridazinyl-substituted chalcones, which are valuable synthetic intermediates.

Grignard reagents (R-MgX) are powerful organometallic nucleophiles that readily add to the carbonyl group of ketones to form tertiary alcohols. masterorganicchemistry.comorganic-chemistry.org The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, proceeds via nucleophilic attack of the carbanionic R-group on the electrophilic carbonyl carbon. adichemistry.com This addition breaks the C=O pi bond and forms a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol. saskoer.ca

For instance, the reaction with phenylmagnesium bromide would yield 1,1-diphenyl-2-(pyridazin-3-yl)ethanol. The existence of the related product 1,1-diphenyl-2-pyridazin-3-ylethanol in chemical databases confirms this synthetic route. chemsynthesis.com

Table 3: Products from Grignard Addition to this compound

| Grignard Reagent (R-MgX) | Product (after workup) | Alcohol Type |

| Methylmagnesium Bromide | 2-(Pyridazin-3-yl)propan-2-ol | Tertiary |

| Phenylmagnesium Bromide | 1-Phenyl-1-(pyridazin-3-yl)ethanol | Tertiary |

Note: The table illustrates expected products based on the general reactivity of ketones with Grignard reagents.

The conversion of the carbonyl group of this compound into a C=C double bond, a process known as alkenylation or olefination, can be effectively achieved using phosphorus-based reagents. The most common methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

Wittig Reaction: This reaction involves a triphenyl phosphonium (B103445) ylide (a Wittig reagent), which acts as a nucleophile and attacks the carbonyl carbon. wikipedia.orglibretexts.org The reaction proceeds through a four-membered ring intermediate (an oxaphosphetane), which collapses to form the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The stereochemistry of the resulting alkene depends on the nature of the substituents on the ylide. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.orgnrochemistry.com These carbanions are generally more nucleophilic than their Wittig counterparts and react with aldehydes and ketones to produce alkenes. youtube.com A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture. alfa-chemistry.com The HWE reaction typically shows high selectivity for the formation of (E)-alkenes. organic-chemistry.org

These reactions provide a powerful tool for extending the carbon framework of the molecule by converting the C=O group of this compound into a C=C bond with specific stereochemistry.

While the carbonyl group of a simple ketone does not typically participate directly as a dipolarophile in 1,3-dipolar cycloadditions, it serves as a crucial precursor for generating reactive species that can. wikipedia.org The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. nih.govorganic-chemistry.org

For this compound, a common strategy involves its conversion into a derivative that can either act as or generate a 1,3-dipole. For example, the ketone can be converted into an imine, which can then be used to generate an azomethine ylide. Azomethine ylides are classic 1,3-dipoles that readily react with dipolarophiles like alkenes or alkynes to form substituted pyrrolidines. wikipedia.org

Illustrative Pathway:

Imine Formation: this compound reacts with an N-substituted glycine (B1666218) ester in the presence of a dehydrating agent to form an iminium salt.

Ylide Generation: Deprotonation of the α-carbon of the iminium salt generates an azomethine ylide.

Cycloaddition: This in-situ generated ylide can then react with a dipolarophile (e.g., dimethyl acetylenedicarboxylate) in a [3+2] cycloaddition to yield a highly functionalized pyrrolidine (B122466) derivative.

This two-step sequence, where the carbonyl group is first transformed and then engaged in the cycloaddition, highlights the synthetic utility of this compound as a building block for complex heterocyclic systems.

Reactivity of the Pyridazine Ring

The reactivity of the pyridazine ring in this compound is fundamentally shaped by the presence of two adjacent, electron-withdrawing nitrogen atoms. This arrangement renders the heterocyclic system electron-deficient, which significantly influences its interactions with various reagents. This electron deficiency facilitates nucleophilic substitution reactions and also allows the ring to participate in specialized reactions such as inverse-electron-demand Diels-Alder cycloadditions.

Nucleophilic Attacks on Pyridazine Nitrogen Atoms

The nitrogen atoms in the pyridazine ring are susceptible to nucleophilic attack, a characteristic reaction for electron-deficient N-heterocycles. This reactivity is particularly pronounced in reactions with powerful nucleophiles or when the ring is further activated. For instance, aryne intermediates, known for their high reactivity, can engage with pyridazine derivatives in complex rearrangements initiated by a nucleophilic attack of a ring nitrogen onto the aryne. While direct nucleophilic attack on the nitrogen of an unsubstituted pyridazine is not as common as on carbon atoms, the formation of N-oxides, N-ylides, or coordination with Lewis acids can enhance the electrophilicity of the ring and predispose the nitrogen atoms to attack.

In a reaction cascade involving 3,6-di(2-pyridyl)pyridazine and benzyne (B1209423), the proposed mechanism involves the initial nucleophilic attack of a pyridyl nitrogen substituent on the benzyne. However, computational studies for the reaction of pyridazine itself with benzyne indicate that the nucleophilic attack of a pyridazine ring nitrogen on the aryne is the favored initial step, being energetically more favorable than a competing Diels-Alder pathway. This suggests that the lone pair of electrons on the nitrogen atoms of the this compound ring system can act as a nucleophile under appropriate conditions, initiating further chemical transformations.

Reactions with Active Halogen-Containing Compounds

The pyridazine ring can react with various halogen-containing compounds, leading to substitution or addition products. The treatment of chloropyridazinone derivatives with hydrogen iodide (HI) serves as a pertinent example of nucleophilic halogen exchange. In these reactions, the chloro substituent is displaced by an iodo substituent. For instance, 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one, when treated with 57% aqueous HI, first undergoes substitution at the 4-position to yield 5-chloro-4-iodo-2-methyl-6-phenylpyridazin-3(2H)-one. This is often followed by a subsequent reductive dehalogenation (hydrodeiodination), demonstrating the complex reactivity of the ring with strong halogen acids. While this compound itself is not halogenated, these studies on related structures indicate that halogenated derivatives of it would be susceptible to nucleophilic substitution by other halogens, which is a key step in further functionalization.

Diazotization and Coupling Reactions

Diazotization and subsequent coupling reactions are classical methods for the derivatization of heteroaromatic amines, and this chemistry is applicable to amino-substituted pyridazine derivatives. An amino group can be introduced onto the pyridazine ring of this compound, and this amino derivative can then be diazotized using nitrous acid to form a highly reactive diazonium salt. This diazonium intermediate can then undergo various transformations.

One important application is intramolecular cyclization to form fused heterocyclic systems. For example, diazotization of 4-acetyl-3-aminopyridine leads to the formation of a pyrido[3,4-c]pyridazin-4-one structure through a Widman-Stoermer type of reaction. A similar strategy could be envisioned for an appropriately substituted amino derivative of this compound to construct tricyclic frameworks.

Furthermore, modern cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly effective for the functionalization of pyridazines. A halogenated derivative, such as 3-bromo-1-(pyridazin-3-yl)ethanone, can be coupled with a wide range of (hetero)aryl-boronic acids in the presence of a palladium catalyst. This method offers a versatile route to create carbon-carbon bonds and synthesize complex π-conjugated systems based on the pyridazine core. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition step in the catalytic cycle, often without the need for specialized or expensive ligands.

Photoinduced Evolution of Atomic Oxygen from Pyridazine N-Oxides

Oxidation of one of the pyridazine nitrogen atoms in a molecule like this compound would yield the corresponding pyridazine N-oxide. These N-oxides are photochemically active and can serve as precursors for reactive oxygen species. Upon irradiation with UV light (e.g., at 350 nm), pyridazine N-oxides can undergo photodeoxygenation, releasing atomic oxygen in its triplet ground state, O(³P). This process competes with another major pathway: photoisomerization to a transient diazo intermediate. The generation of atomic oxygen is a synthetically useful transformation, as this highly reactive species can mediate C-H oxidation in complex molecules.

The photochemistry of pyridazine N-oxides is not limited to deoxygenation. The primary photoreaction often involves a ring-opening to generate a (Z)-diazoalkene intermediate. This transient species can then undergo further thermal or metal-catalyzed reactions to produce a variety of other heterocyclic structures. For example, thermal cyclization of the diazoalkene can lead to the formation of pyrazoles. Alternatively, in the presence of a rhodium catalyst, the intermediate can be diverted to form 2-aminofurans, which are valuable building blocks for subsequent cascade reactions, such as Diels-Alder cycloadditions.

| Precursor | Conditions | Primary Intermediate | Major Product(s) | Reference |

|---|---|---|---|---|

| Pyridazine N-Oxide | UV light (e.g., 350 nm) | - | Parent Pyridazine + Atomic Oxygen [O(³P)] | |

| 3-Aryl-6-aminopyridazine N-Oxide | UV light, then heat (65 °C) | (Z)-Diazoalkene | Pyrazole (B372694) | |

| 3-Aryl-6-aminopyridazine N-Oxide | UV light, Rhodium catalyst | (Z)-Diazoalkene / Metallocarbene | 2-Aminofuran |

Functionalization via Pyridinyl Radicals

A modern photochemical strategy for the functionalization of N-heteroarenes like pyridazine involves the generation of pyridinyl (or in this case, pyridazinyl) radicals. This method provides an alternative to classical approaches like the Minisci reaction and offers different regioselectivity. The process typically begins with the protonation of the pyridazine ring to form a pyridazinium ion. Single-electron transfer (SET) reduction of this ion, often driven by a photocatalyst, generates a pyridazinyl radical.

This pyridazinyl radical is a reactive intermediate that can effectively couple with other radical species, such as allylic radicals generated concurrently. This radical-radical coupling forges a new C(sp²)-C(sp³) bond, functionalizing the pyridazine ring. This strategy has been developed for pyridines using a dithiophosphoric acid that serves multiple catalytic roles: as a Brønsted acid for protonation, a SET reductant for radical generation, and a hydrogen atom abstractor to form the coupling partner. Given the electronic similarities between pyridine and pyridazine, this photochemical approach represents a promising pathway for the direct C-H functionalization of this compound.

Derivatization and Formation of Fused Heterocycles

This compound is a valuable scaffold for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems. Both the acetyl group and the pyridazine ring itself serve as synthetic handles for derivatization and subsequent cyclization reactions.

The ketone functionality can undergo a wide array of classical transformations. For example, condensation with hydrazines or substituted hydrazines can lead to the formation of hydrazones, which can be cyclized to generate fused pyrazole or triazole rings. Reaction with active methylene (B1212753) compounds can be used to build a new carbocyclic or heterocyclic ring fused to the pyridazine core.

The pyridazine ring can be elaborated into fused systems through various strategies. One common approach involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) hydrate (B1144303) to form the pyridazine ring, which already bears substituents that can participate in a subsequent cyclization step. For example, a suitably functionalized this compound could be used in an annulation reaction to build systems like triazolopyridazines. The synthesis of 1H-1,2,3-triazolo[4,5-d]pyridazines, for example, often involves the reaction of a 1,2,3-triazole dicarbonyl species with hydrazine hydrate. An appropriately derivatized this compound could serve as a precursor in similar cyclization strategies.

Furthermore, aza-Diels-Alder reactions provide a powerful tool for constructing the pyridazine ring itself, which can then be part of a fused system. The inverse electron demand aza-Diels-Alder reaction of 1,2,3-triazines with electron-rich dienophiles like 1-propynylamines yields pyridazine derivatives directly. By choosing a triazine precursor that is already part of a ring system, this methodology can be used to generate fused pyridazines.

| Fused System | General Synthetic Strategy | Key Precursors | Reference |

|---|---|---|---|

| Pyrido[3,4-c]pyridazines | Diazotization and intramolecular cyclization (Widman-Stoermer) | Substituted 3-aminopyridines | |

| 1,2,3-Triazolo[4,5-d]pyridazines | Cyclization of a diacylhydrazide | 1,2,3-Triazole dicarbonyl compounds and hydrazine | |

| 6-Aryl-pyridazin-3-amines | Inverse electron demand aza-Diels-Alder reaction | 1,2,3-Triazines and 1-propynylamines | |

| Fused Pyridazines | Diaza-Wittig reaction followed by cyclization | 1,3-Diketones |

Synthesis of Pyrimido[4,5-d]pyridazines

The synthesis of pyrimido[4,5-d]pyridazines can be achieved through a multi-step reaction sequence starting from this compound. A key intermediate in this synthesis is often an enaminone, formed by the reaction of the starting ketone with an acetal (B89532) of dimethylformamide.

A common synthetic route involves the reaction of a pyridazine derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which acts as a one-carbon synthon, to form an enaminone. This intermediate can then be cyclized with a suitable reagent, such as guanidine (B92328) or urea (B33335), to construct the pyrimidine (B1678525) ring, resulting in the fused pyrimido[4,5-d]pyridazine (B13097865) core. The reaction conditions, such as solvent and temperature, can influence the yield and purity of the final product. For instance, the reaction of 3-acetylpyridazine with DMF-DMA followed by cyclization with guanidine nitrate (B79036) in the presence of sodium ethoxide in ethanol has been reported to yield the corresponding aminopyrimido[4,5-d]pyridazine.

While direct synthesis from this compound is a plausible route, many reported syntheses of pyrimido[4,5-d]pyridazines start from other pyridazine precursors, such as aminopyridazine-carbonitriles or -carboxylates. These starting materials can undergo cyclization with various one-carbon synthons or other reagents to form the fused pyrimidine ring.

For example, 3-aminopyridazine-4-carbonitrile (B46362) can be reacted with formamide (B127407) to yield pyrimido[4,5-d]pyridazin-4-amine. Similarly, ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate has been used as a starting material for the synthesis of 3-substituted pyrimido[4′,5′:4,5]thieno[2,3-c]pyridazine-2,4-diones.

A one-pot synthesis of pyrimido[4,5-c]pyridazines has also been described, involving a multicomponent reaction of an active methylene compound, an aromatic 1,2-diketone, hydrazine, and urea or thiourea (B124793). This highlights the diverse synthetic strategies available for accessing this class of compounds.

Although the direct conversion of this compound to pyrimido[4,5-d]pyridazines is not extensively detailed in the provided search results, the reactivity of the acetyl group with reagents like DMF-DMA suggests its potential as a precursor in such syntheses. The enaminone intermediate derived from this compound and DMF-DMA would be a key synthon for subsequent cyclization to form the desired fused heterocyclic system.

A search for "Formation of Thiazole (B1198619) Derivatives from this compound" and related queries was performed to gather information on this specific chemical transformation. The following subsections detail the findings from the search results.

Formation of Thiazole Derivatives

The formation of thiazole derivatives from this compound represents a significant chemical transformation, leveraging the reactivity of the ketone functional group. This synthesis typically proceeds via the Hantzsch thiazole synthesis or variations thereof, which involves the reaction of an α-haloketone with a thioamide or a similar sulfur-containing nucleophile.

In the context of this compound, the synthesis would first require the halogenation of the α-carbon of the acetyl group to form an α-haloketone intermediate. This intermediate is then reacted with a thioamide, such as thiourea or a substituted thioamide, to construct the thiazole ring. The reaction mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final thiazole derivative.

The specific reaction conditions, including the choice of solvent, temperature, and base, can influence the efficiency of the reaction and the yield of the desired product. For instance, the reaction is often carried out in a polar solvent like ethanol or acetic acid, and a base may be used to facilitate the cyclization step.

While the search results did not provide a specific example of the synthesis of thiazole derivatives directly from this compound, the general principles of the Hantzsch thiazole synthesis are well-established and can be applied to this starting material. The key steps would be:

α-Halogenation: Reaction of this compound with a halogenating agent, such as bromine or N-bromosuccinimide (NBS), to form 2-bromo-1-(pyridazin-3-yl)ethanone.

Cyclocondensation: Reaction of the resulting α-haloketone with a thioamide (e.g., thiourea) to yield the corresponding 2-amino-4-(pyridazin-3-yl)thiazole.

The versatility of this method allows for the introduction of various substituents on the thiazole ring by using different substituted thioamides. This enables the synthesis of a library of thiazole derivatives with diverse chemical properties.

Further investigation into the specific reaction conditions and the scope of this transformation with respect to this compound would be beneficial for optimizing the synthesis of these potentially bioactive molecules.

To gather information for the following section, a search was conducted on the "Preparation of Triazine Derivatives from this compound" and related terms. The subsequent subsection presents the synthesized findings.

Preparation of Triazine Derivatives

The preparation of triazine derivatives from this compound involves the reaction of the ketone with reagents that can provide the necessary nitrogen atoms to form the triazine ring. One common approach is the reaction of α-dicarbonyl compounds or their equivalents with aminoguanidine (B1677879) or other similar compounds containing a hydrazine moiety.

In the case of this compound, it can be first converted into an α-dicarbonyl compound, such as a glyoxal (B1671930) derivative, by oxidation. For example, oxidation with selenium dioxide can yield the corresponding pyridazinylglyoxal. This intermediate can then be condensed with aminoguanidine to form the triazine ring. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to give the final triazine product.

The specific reaction conditions, such as the choice of solvent, temperature, and pH, can significantly impact the outcome of the reaction. For instance, the condensation is often carried out in an acidic or neutral medium to facilitate the reaction between the carbonyl group and the amino group of aminoguanidine.

While the direct synthesis of triazine derivatives from this compound is not explicitly detailed in the provided search results, the general synthetic strategies for triazines from ketones are well-established. The key steps would involve:

Oxidation: Conversion of this compound to the corresponding α-ketoaldehyde (pyridazin-3-ylglyoxal).

Condensation and Cyclization: Reaction of the α-ketoaldehyde with aminoguanidine or a substituted aminoguanidine to form the triazine ring.

This approach allows for the synthesis of various substituted triazines by using different derivatives of aminoguanidine. The resulting pyridazinyl-substituted triazines are of interest due to their potential biological activities, as triazine derivatives are known to exhibit a wide range of pharmacological properties.

Further research would be necessary to explore the specific conditions and the scope of this transformation for the synthesis of novel triazine derivatives incorporating the pyridazine moiety.

A search for "Pyrrolo[1,2-b]pyridazine Synthesis via Mesoionic Oxazolo-Pyridazinones from this compound" and similar queries was performed to gather the necessary information for the following section. The synthesized findings are presented below

Spectroscopic Characterization and Structural Elucidation

Advanced NMR Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(Pyridazin-3-yl)ethanone, both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide definitive information about the arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the pyridazine (B1198779) ring and the acetyl methyl group. The pyridazine ring protons typically appear as a complex multiplet system in the aromatic region of the spectrum. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the two adjacent nitrogen atoms and the acetyl substituent. The methyl protons of the acetyl group (-COCH₃) characteristically appear as a sharp singlet in the upfield region, typically around δ 2.5-3.0 ppm.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon (C=O) of the acetyl group is readily identifiable by its characteristic downfield chemical shift, generally appearing in the δ 190-200 ppm range. The carbons of the pyridazine ring resonate in the aromatic region (approximately δ 120-160 ppm), with their specific shifts dictated by their position relative to the nitrogen atoms and the substituent. The methyl carbon signal appears at the high-field end of the spectrum. Analysis of coupling constants (J), particularly proton-proton couplings within the pyridazine ring, helps to confirm the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Pyridazine Ring Protons | ¹H | 7.5 - 9.5 | Multiplet (m) |

| Acetyl Protons (-CH₃) | ¹H | 2.5 - 3.0 | Singlet (s) |

| Carbonyl Carbon (C=O) | ¹³C | 190 - 200 | Singlet |

| Pyridazine Ring Carbons | ¹³C | 120 - 160 | Singlet |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Deuteration studies, often involving hydrogen-deuterium (H-D) exchange, are a valuable tool in NMR spectroscopy for signal assignment and for probing the reactivity of certain protons. When this compound is treated with a deuterium (B1214612) source like deuterium oxide (D₂O), protons attached to heteroatoms or acidic carbons can be replaced by deuterium atoms. While the compound itself has no readily exchangeable N-H or O-H protons, H-D exchange can occur on the pyridazine ring under specific conditions, such as elevated temperatures. Protons at positions activated by the electron-withdrawing nitrogen atoms may slowly exchange, leading to a simplification of the complex multiplets in the ¹H NMR spectrum and aiding in their definitive assignment. This technique is particularly useful for confirming the positions of substituents on the heterocyclic ring.

Mass Spectrometry (ESI-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For this compound (molecular formula C₆H₆N₂O), the molecular weight is 122.12 g/mol .

In techniques like Electrospray Ionization (ESI-MS), the compound is typically observed as a protonated molecule, [M+H]⁺, at an m/z value of approximately 123.05. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Under Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization, the molecule undergoes fragmentation. The mass spectrum will show a molecular ion peak (M⁺) at m/z 122, confirming the molecular weight. Common fragmentation pathways for ketones include the loss of the methyl group ([M-15]⁺) or the acetyl group ([M-43]⁺). Fragmentation of the pyridazine ring itself can also occur, leading to characteristic ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | m/z (Expected) | Technique | Comment |

|---|---|---|---|---|

| [M+H]⁺ | [C₆H₇N₂O]⁺ | 123.05 | ESI-MS | Protonated molecule |

| [M]⁺ | [C₆H₆N₂O]⁺ | 122.05 | EI-MS | Molecular ion |

| [M-CH₃]⁺ | [C₅H₃N₂O]⁺ | 107.02 | EI-MS | Loss of methyl radical |

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with a molecular formula of C₆H₆N₂O, the theoretical elemental composition can be calculated precisely. Experimental results from a CHN analyzer should closely match these theoretical values, typically within a ±0.4% margin, to verify the purity and identity of the compound.

Table 4: Elemental Analysis Data for this compound (C₆H₆N₂O)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 59.01 |

| Hydrogen (H) | 4.95 |

| Nitrogen (N) | 22.94 |

X-ray Diffraction Studies

X-ray diffraction is a powerful analytical technique for determining the solid-state structure of a crystalline compound, providing precise information about bond lengths, bond angles, and intermolecular interactions. A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for this compound. Therefore, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates for this specific compound are not publicly available at this time.

In the absence of experimental data for this compound, a general overview of the insights that could be gained from such a study is presented. X-ray diffraction analysis of a suitable single crystal of this compound would unequivocally establish its three-dimensional molecular structure. This would confirm the planarity of the pyridazine ring and provide precise measurements of the bond lengths and angles within the molecule, including the C-C and C=O bonds of the ethanone (B97240) moiety and the N-N and C-N bonds of the pyridazine ring.

Furthermore, the study would reveal the packing of the molecules in the crystal lattice, elucidating any intermolecular interactions such as hydrogen bonding (if present), π-π stacking between the aromatic pyridazine rings, or dipole-dipole interactions. These interactions are crucial in understanding the physical properties of the compound, such as its melting point and solubility.

For illustrative purposes, the following table represents the type of crystallographic data that would be obtained from a successful X-ray diffraction study of this compound. Please note that the values presented in this table are hypothetical and are not based on experimental results for this compound.

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C6H6N2O |

| Formula weight | 122.13 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 5.80 Å, α = 90° b = 10.50 Å, β = 105.0° c = 14.80 Å, γ = 90° |

| Volume | 870.0 ų |

| Z | 4 |

| Density (calculated) | 1.450 Mg/m³ |

| Absorption coefficient | 0.105 mm⁻¹ |

| F(000) | 256 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, PM3)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and semi-empirical methods like Parametric Method 3 (PM3), are powerful tools for studying pyridazine (B1198779) systems. researchgate.netwikipedia.org DFT methods, such as those utilizing the B3LYP functional, are widely used for their balance of accuracy and computational efficiency in predicting molecular properties like geometry, vibrational frequencies, and electronic characteristics. jocpr.comnih.govnanobioletters.com Semi-empirical methods like PM3, while less computationally demanding, offer a rapid means to estimate molecular properties and are valuable for initial conformational analysis and studying large systems. researchgate.netucsb.edu These methods are foundational for exploring the electronic structure and reactivity of molecules like 1-(Pyridazin-3-yl)ethanone. niscpr.res.in

A crucial first step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. arxiv.org For pyridazine derivatives, DFT calculations are commonly employed to determine stable conformations. researchgate.net For instance, the geometry of molecules is often optimized using DFT with the B3LYP functional and a basis set like 6-31G(d,p) or 6-311++G(d,p). jocpr.comnih.gov This process iteratively adjusts bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface, representing a stable molecular structure. arxiv.org The optimized geometry is essential for the accurate calculation of other molecular properties. niscpr.res.in Theoretical calculations for related heterocyclic ketones have shown a good correlation between the optimized structures and experimental data obtained from techniques like X-ray crystallography. jocpr.comnanobioletters.com

Table 1: Representative Theoretical Methods for Geometry Optimization

| Method | Basis Set | Common Application |

| Density Functional Theory (DFT) | 6-31G(d,p) | Calculation of ground state molecular geometry and vibrational frequencies. jocpr.com |

| Density Functional Theory (DFT) | 6-311++G(d,p) | High-accuracy geometry optimization for detailed structural analysis. nih.gov |

| Parametric Method 3 (PM3) | N/A | Rapid conformational analysis and initial geometry screening. researchgate.netucsb.edu |

This table is interactive. Click on the headers to sort.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. irjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. irjweb.comscirp.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comscirp.orgresearchgate.net

Table 2: Key Molecular Properties from Quantum Calculations

| Property | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with ionization potential; indicates electron-donating ability. researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with electron affinity; indicates electron-accepting ability. researchgate.net |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. irjweb.comscirp.org |

| Chemical Hardness | η | Measures resistance to charge transfer. scirp.org |

| Electronegativity | χ | Describes the power of an atom to attract electrons to itself. jocpr.com |

This table is interactive. Click on the headers to sort.

The electronic properties and reactivity of the pyridazine ring are significantly influenced by the nature and position of its substituents. The pyridazine ring itself is considered electron-deficient due to the presence of two adjacent nitrogen atoms. nih.gov This inherent electronic nature can be modulated by attaching either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Reaction Mechanism Studies

Theoretical calculations are invaluable for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and the transition states that connect them, providing a dynamic picture of the reaction process. researchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to an energy barrier that must be overcome for the reaction to proceed. researchgate.net Identifying the geometry and energy of the TS is crucial for understanding reaction kinetics and mechanisms. Computational methods like DFT and PM3 are used to locate these transient structures. researchgate.net For reactions involving pyridazine derivatives, theoretical calculations can model the TS for various processes, such as cycloadditions or nucleophilic substitutions. researchgate.netnih.gov The activation energy, calculated as the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. wuxibiology.com For example, in studies of cycloaddition reactions, the calculation of transition state energies helps to confirm the concerted nature of the mechanism. mdpi.com

The electron-deficient nature of the pyridazine ring makes it an excellent component in inverse-electron-demand Diels-Alder reactions, a type of [4+2] cycloaddition. nih.gov This reaction typically involves an electron-rich dienophile reacting with the electron-poor pyridazine diene system. nih.govmdpi.com Computational studies have been extensively used to explore the mechanistic pathways of these reactions. nih.govresearchgate.net

Theoretical investigations can clarify the regiochemistry and stereochemistry of the cycloaddition products, which are often difficult to predict solely from experimental data. nih.gov DFT calculations can model the approach of the dienophile to the pyridazine ring, evaluate the energies of different possible transition states, and predict the most favorable reaction pathway. mdpi.com These studies have confirmed that many [3+2] and [4+2] cycloaddition reactions involving pyridazinium ylides and other derivatives proceed via a concerted mechanism. nih.govresearchgate.net By analyzing the frontier orbitals of the reactants, these models can explain the observed selectivity and reactivity in the synthesis of complex heterocyclic systems derived from pyridazines. nih.gov

Theoretical Aspects of Pyridazine Ring System

Aromaticity Index

The aromaticity of the pyridazine ring is a key determinant of its chemical properties and reactivity. Aromaticity is not a directly observable quantity but is quantified using various computed indices based on structural, magnetic, or electronic criteria. For the parent pyridazine ring, the aromaticity is known to be lower than that of benzene (B151609), a consequence of the presence of two electronegative nitrogen atoms which disrupt the perfect delocalization of π-electrons.

The introduction of an acetyl group at the C-3 position is expected to influence the aromaticity of the pyridazine ring. The acetyl group is an electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. This withdrawal of electron density from the ring can lead to a further decrease in the ring's aromaticity.

Other indices used to evaluate aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of the ring. A more negative NICS value typically indicates stronger aromaticity.

Para-Delocalization Index (PDI): An electronic criterion that quantifies electron sharing between para-disposed atoms.

Aromatic Fluctuation Index (FLU): This index measures the fluctuation of electron delocalization among adjacent atoms in the ring.

Theoretical calculations on substituted pyridazines would be necessary to precisely quantify the impact of the 3-acetyl group on these indices and provide a detailed picture of the aromatic character of this compound.

Dipole Interactions and π-π Stacking

Computational studies have provided calculated values for the dipole moment of 3-acetylpyridazine. These theoretical values are generally in good agreement with experimental data for related pyridazine derivatives. thieme-connect.de The significant dipole moment of the molecule promotes strong dipole-dipole interactions and influences its stacking behavior.

The electron-deficient nature of the pyridazine ring, enhanced by the acetyl group, facilitates π-π stacking interactions with electron-rich aromatic systems. These interactions are crucial in molecular recognition and the formation of supramolecular structures. The high permanent dipole is considered a primary driver for the electrostatic forces that lead to strong intermolecular attractions. thieme-connect.de

| Compound | Experimental μ (D) | Calculated μ (D) |

|---|---|---|

| Pyridazine | 3.95 | 4.00 |

| 3-Methylpyridazine (B156695) | 3.86 | 3.96 |

| 3-Chloropyridazine | 4.34 | 4.29 |

| This compound (3-Acetylpyridazine) | 5.82 | 4.89* |

*Calculated allowing for free rotation.

The data clearly indicates that the 3-acetyl group significantly increases the dipole moment compared to the parent pyridazine, enhancing its potential for strong dipole-based interactions.

Hydrogen-Bonding Capacity

This compound possesses multiple sites capable of acting as hydrogen bond acceptors. The two nitrogen atoms of the pyridazine ring have lone pairs of electrons, making them effective hydrogen bond acceptors. This property is responsible for the miscibility of the parent compound, pyridazine, with protic solvents like water and alcohols. thieme-connect.de

In addition to the ring nitrogens, the carbonyl oxygen of the acetyl group in this compound provides another strong hydrogen bond acceptor site. The presence of these three acceptor sites enhances the molecule's ability to participate in hydrogen bonding networks.

Computational methods can be used to predict the hydrogen-bonding strength by calculating the interaction energies between this compound and various hydrogen bond donors (e.g., water, methanol). The strength of these interactions can be quantified using parameters such as the pKBHX scale, which measures hydrogen bond basicity. The pyridazine heterocycle is known for its robust, dual hydrogen-bonding capacity. rsc.org The electron-withdrawing nature of the acetyl group would likely decrease the basicity and, therefore, the hydrogen bond acceptor strength of the ring nitrogen atoms to some extent, while the carbonyl oxygen presents a new, potent interaction site.

Furthermore, while less common, the C-H bonds on the pyridazine ring can act as weak hydrogen bond donors, particularly the C-H bond adjacent to the nitrogen atoms, whose acidity is increased. rsc.org Theoretical calculations of the electrostatic potential surface can identify the regions of negative potential (around the N and O atoms) that are favorable for accepting hydrogen bonds and regions of positive potential (around the ring hydrogens) that could act as donors.

Applications of Pyridazinyl Ketones in Synthetic Organic Chemistry

Building Blocks for Complex Molecular Architectures

The pyridazine (B1198779) ring is considered a privileged structure in medicinal chemistry and drug design due to its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capabilities. organic-chemistry.orgnih.gov Pyridazinyl ketones incorporate a reactive handle—the ketone group—onto this valuable heterocyclic core. This ketone functionality can undergo a vast range of chemical transformations, such as nucleophilic additions and condensation reactions, allowing for the strategic introduction of diverse functional groups and the assembly of elaborate molecular frameworks.

Researchers leverage these compounds as foundational starting materials. The pyridazine nucleus and its derivatives are recognized as key subunits in many biologically active substances. nih.gov By using simple pyridazinyl ketone building blocks, chemists can employ iterative coupling processes to stitch together complex small molecules, accelerating the discovery of new chemical entities with potentially useful functions. alchempharmtech.com This approach highlights the importance of pyridazinyl ketones in building chemical diversity and accessing novel molecular scaffolds. nih.gov

Ligands in Catalysis (e.g., Heterogeneous Catalysis)